Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether
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Overview
Description
Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.312 g/mol . This compound features a hexyl group attached to a phenyl ether, which is further substituted with a 1,3,4-oxadiazole ring. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether typically involves the formation of the oxadiazole ring followed by etherification. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety, where nucleophiles replace the ether group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, the compound binds to the active site of the enzyme, preventing its autophosphorylation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Similar in structure but differs in the position of nitrogen atoms, affecting its chemical reactivity and biological activity.
1,2,5-Oxadiazole: Another regioisomer with distinct properties and applications.
1,3,4-Oxadiazole derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole exhibit similar antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
401819-90-7 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(2-hexoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-4-7-10-17-13-9-6-5-8-12(13)14-16-15-11-18-14/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
LNJJWHZDRMRJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=NN=CO2 |
Origin of Product |
United States |
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